molecular formula C14H20O2S B14807314 (3-Tert-butoxy-4-cyclopropoxyphenyl)(methyl)sulfane

(3-Tert-butoxy-4-cyclopropoxyphenyl)(methyl)sulfane

Cat. No.: B14807314
M. Wt: 252.37 g/mol
InChI Key: HXVPOURYSMZILE-UHFFFAOYSA-N
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Description

(3-Tert-butoxy-4-cyclopropoxyphenyl)(methyl)sulfane is a chemical compound with the molecular formula C14H20OS and a molecular weight of 236.37 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a phenyl ring, along with a methylsulfane group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butoxy-4-cyclopropoxyphenyl)(methyl)sulfane typically involves the use of Suzuki–Miyaura coupling reactions . This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C, and the reaction time can vary from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butoxy-4-cyclopropoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methylsulfane group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or hydrocarbons.

Scientific Research Applications

(3-Tert-butoxy-4-cyclopropoxyphenyl)(methyl)sulfane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Tert-butoxy-4-cyclopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with cellular membranes. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Tert-butoxy-4-cyclopropoxyphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H20O2S

Molecular Weight

252.37 g/mol

IUPAC Name

1-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-4-methylsulfanylbenzene

InChI

InChI=1S/C14H20O2S/c1-14(2,3)16-13-9-11(17-4)7-8-12(13)15-10-5-6-10/h7-10H,5-6H2,1-4H3

InChI Key

HXVPOURYSMZILE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)SC)OC2CC2

Origin of Product

United States

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